

Elacridar: A Technical Guide to its Chemical Structure, Properties, and Experimental Evaluation

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Compound of Interest		
Compound Name:	Elacridar	
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For Researchers, Scientists, and Drug Development Professionals

Introduction

Elacridar (GF120918) is a potent third-generation, non-competitive inhibitor of two key ATP-binding cassette (ABC) transporters: P-glycoprotein (P-gp, MDR1, or ABCB1) and Breast Cancer Resistance Protein (BCRP or ABCG2).[1] These transporters are pivotal in the development of multidrug resistance (MDR) in cancer cells by actively extruding a wide range of chemotherapeutic agents, thereby reducing their intracellular concentration and efficacy. Elacridar's ability to block these efflux pumps has made it a valuable tool in preclinical and clinical research to enhance the bioavailability and brain penetration of various drugs, and to overcome MDR in cancer. This guide provides a comprehensive overview of elacridar's chemical and physical properties, its mechanism of action, and detailed protocols for its experimental evaluation.

Chemical Structure and Properties

Elacridar is an acridonecarboxamide derivative.[1] Its chemical structure and key identifiers are provided below.

Table 1: Chemical Identifiers for Elacridar



Identifier	Value
IUPAC Name	N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]-5-methoxy-9-oxo-10H-acridine-4-carboxamide
Molecular Formula	C34H33N3O5
SMILES	COc1cccc2c1[nH]c3c(cccc3C(=O)Nc4ccc(cc4)C CN5CCc6cc(c(cc6C5)OC)OC)c2=O
CAS Number	143664-11-3

A summary of the key physicochemical properties of **elacridar** is presented in the following table.

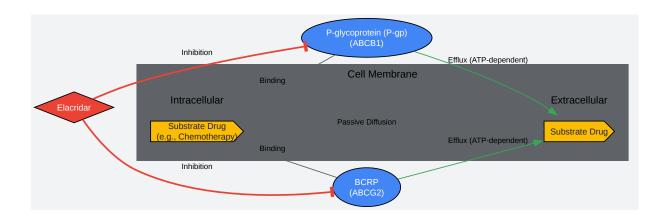
Table 2: Physicochemical Properties of **Elacridar**

Property	Value	Source
Molecular Weight	563.64 g/mol	[2]
Appearance	White to beige or light yellow to brown crystalline solid	[3]
Melting Point	Not explicitly stated in the provided results.	
Boiling Point	Not explicitly stated in the provided results.	
Solubility	DMSO: ~41-100 mg/mL[3]DMF: ~5 mg/mLWater: Insoluble	[3]
pKa (Strongest Acidic)	13.88 (Predicted)	DrugBank
pKa (Strongest Basic)	8.36 (Predicted)	DrugBank
LogP	5.46 (Predicted)	DrugBank



Mechanism of Action

Elacridar exerts its pharmacological effect by directly inhibiting the function of P-gp and BCRP, which are ATP-dependent efflux pumps. These transporters are expressed in various tissues, including the gastrointestinal tract, the blood-brain barrier, the liver, and kidneys, as well as in tumor cells.



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Mechanism of Elacridar Action.

By non-competitively binding to these transporters, **elacridar** prevents the efflux of coadministered substrate drugs. This leads to an increase in the intracellular and systemic concentrations of these drugs, which can result in:

- Overcoming Multidrug Resistance: In cancer cells overexpressing P-gp and/or BCRP,
 elacridar can restore sensitivity to chemotherapeutic agents.
- Enhanced Bioavailability: By inhibiting P-gp and BCRP in the intestine, **elacridar** can increase the oral absorption of substrate drugs.
- Increased Brain Penetration: Elacridar can inhibit the function of P-gp and BCRP at the blood-brain barrier, leading to higher concentrations of substrate drugs in the central nervous system.



Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of **elacridar**.

In Vitro P-glycoprotein (P-gp) Inhibition Assay: Photoaffinity Radiolabeling

This assay directly measures the ability of **elacridar** to inhibit the binding of a photo-reactive substrate to P-gp.

Materials:

- Cell membranes from a P-gp overexpressing cell line (e.g., MDCK-MDR1)
- [3H]azidopine (photo-reactive P-gp substrate)
- **Elacridar** (GF120918)
- 96-well plates
- UV lamp (254 nm)
- SDS-PAGE equipment
- Scintillation counter or autoradiography equipment

Procedure:[3]

- Prepare a cell membrane suspension at a concentration of 0.4 mg of protein/mL.
- Aliquot 10 μL of the membrane suspension into each well of a 96-well plate.
- Add 5 μL of elacridar at various concentrations to the wells.
- Incubate the plate for 25 minutes at 25°C in the dark.
- Add 5 μL of [³H]azidopine (final concentration 0.6 μM) to each well.



- Incubate for another 25 minutes at 25°C in the dark.
- Irradiate the plate with a UV lamp at 254 nm for 2 minutes at 0°C.
- Solubilize the samples in SDS-PAGE sample buffer without heating.
- Separate the proteins by SDS-PAGE on a 7.5% polyacrylamide gel.
- Treat the gel for fluorography, expose to film, and analyze the bands using a densitometer.
 The IC₅₀ value for elacridar can then be calculated.

In Vitro Cytotoxicity Assay: MTT Assay

This colorimetric assay is used to assess the ability of **elacridar** to sensitize cancer cells to cytotoxic drugs.

Materials:

- Cancer cell line of interest (e.g., a drug-resistant line and its parental sensitive line)
- Elacridar
- Cytotoxic drug (P-gp or BCRP substrate)
- 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO
- Microplate reader

Procedure:[3][4]

• Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours. [4]

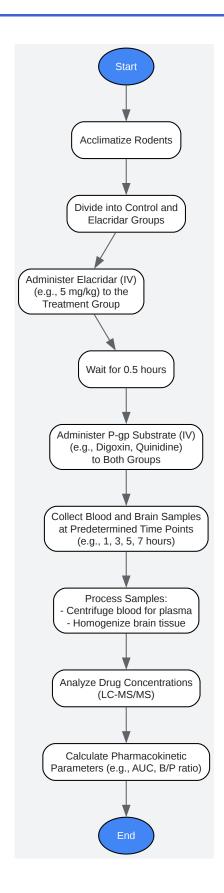


- Treat the cells with the cytotoxic drug at various concentrations in the presence or absence of a fixed, non-toxic concentration of **elacridar**.
- Incubate the plates for 72 hours at 37°C.[4]
- Remove the medium and add 28 μL of MTT solution (2 mg/mL) to each well.[4]
- Incubate for 1.5 hours at 37°C.[4]
- Remove the MTT solution and add 130 μL of DMSO to each well to dissolve the formazan crystals.[4]
- Shake the plate for 15 minutes at 37°C.[4]
- Measure the absorbance at 492 nm using a microplate reader.[4]
- Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ values.

In Vivo Pharmacokinetic Study in Rodents

This protocol describes a study to assess the effect of **elacridar** on the brain penetration of a P-gp substrate.





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In Vivo Pharmacokinetic Study Workflow.



Materials:

- Mice or rats
- Elacridar
- P-gp substrate (e.g., digoxin, quinidine)
- · Appropriate vehicles for intravenous administration
- Blood collection supplies
- · Brain homogenization equipment
- LC-MS/MS system for bioanalysis

Procedure:[5][6]

- Acclimatize the animals for at least one week before the experiment.
- Divide the animals into two groups: a control group and an **elacridar**-treated group.
- Administer elacridar intravenously to the treatment group at a dose of 5 mg/kg.[5][6]
- After 0.5 hours, administer the P-gp substrate intravenously to both groups (e.g., digoxin at 2 mg/kg or quinidine at 5 mg/kg).[5][6]
- Collect blood and brain samples at various time points post-substrate administration (e.g., 1, 3, 5, and 7 hours).[5]
- Process the blood samples to obtain plasma.
- · Weigh and homogenize the brain tissue.
- Analyze the concentrations of the substrate drug in plasma and brain homogenates using a validated LC-MS/MS method.
- Calculate pharmacokinetic parameters, including the area under the curve (AUC) for plasma and brain, and determine the brain-to-plasma (B/P) concentration ratio to assess the effect of



elacridar on brain penetration.

Conclusion

Elacridar is a powerful research tool for investigating the role of P-gp and BCRP in drug disposition and for developing strategies to overcome multidrug resistance. The information and protocols provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize **elacridar** in their studies. Careful consideration of the experimental design and appropriate controls are crucial for obtaining reliable and interpretable results.

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